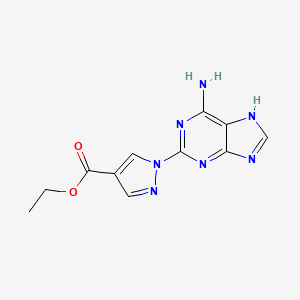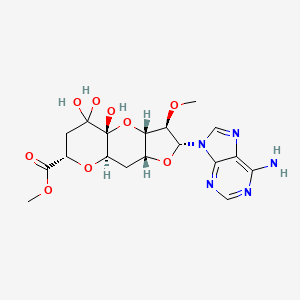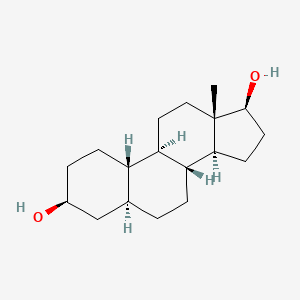
5alpha-Estrane-3beta,17beta-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Estrane-3beta,17beta-diol is a naturally occurring steroid hormone and a metabolite of androgens like dehydroepiandrosterone and dihydrotestosterone . It is known for its role in various physiological processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Estrane-3beta,17beta-diol typically involves the reduction of androgens such as dihydrotestosterone. The process includes several steps of hydroxylation and reduction reactions . Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as crystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5alpha-Estrane-3beta,17beta-diol undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Further reduction to more saturated compounds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure specific outcomes .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have distinct biological activities .
Scientific Research Applications
5alpha-Estrane-3beta,17beta-diol has a wide range of scientific research applications:
Mechanism of Action
5alpha-Estrane-3beta,17beta-diol exerts its effects primarily through interaction with estrogen receptor beta. It modulates gene transcription and cellular signaling pathways, influencing various physiological processes such as cell proliferation and hormone regulation .
Comparison with Similar Compounds
Similar Compounds
5alpha-Androstane-3beta,17beta-diol: A structural analogue with similar biological activities.
3beta-Androstanediol: Another metabolite of androgens with distinct physiological roles.
5alpha-Androstane-3alpha,17beta-diol: Known for its androgenic activity and role in hormone regulation.
Uniqueness
5alpha-Estrane-3beta,17beta-diol is unique due to its specific interaction with estrogen receptor beta, which distinguishes it from other similar compounds that primarily interact with androgen receptors . This unique mechanism of action makes it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C18H30O2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(3S,5S,8R,9R,10S,13S,14S,17S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12-,13-,14+,15+,16-,17-,18-/m0/s1 |
InChI Key |
QNKATSBSLLYTMH-WTCPTMCSSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@@H]2O)O |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)
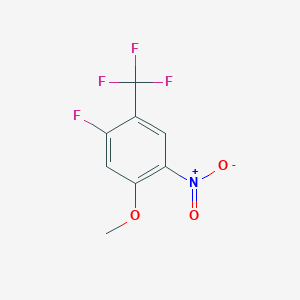
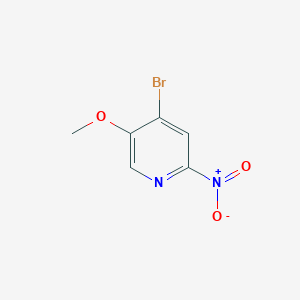
![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)
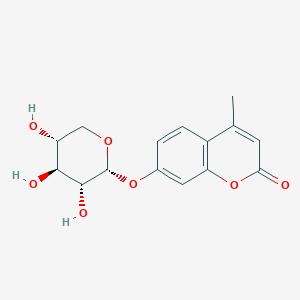

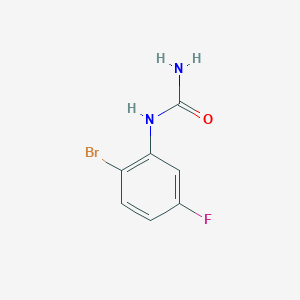
![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)
